(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
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Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid” is a compound with the molecular formula C12H17NO5 . It is also known by other names such as Boc-(S)-3-amino-3-(2-furyl)-propionic acid . The compound has a molecular weight of 255.27 g/mol .
Molecular Structure Analysis
The compound’s IUPAC name is (3S)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . Its InChI code is InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .Scientific Research Applications
Enantioselective Synthesis
Researchers have developed methods for the enantioselective synthesis of neuroexcitant analogues using tert-butoxycarbonyl protected amino acids. The synthesis process highlights the importance of this compound in creating enantiomerically pure derivatives, showcasing its utility in the preparation of compounds with potential neurological activity (Pajouhesh et al., 2000).
Root Growth-Inhibitory Activity
This compound has also been used in the synthesis of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, demonstrating potent root growth-inhibitory activity in bioassays. This application signifies its relevance in agricultural research, particularly in the development of new herbicides (Kitagawa & Asada, 2005).
Building Blocks for Polyamide Synthesis
The compound serves as a precursor in the synthesis of chiral monomers for stereoregular polyamides. This application is crucial for materials science, offering insights into the development of novel polymeric materials with specific chiral properties (Gómez et al., 2003).
N-tert-Butoxycarbonylation of Amines
Its utility extends to the N-tert-butoxycarbonylation of amines, showcasing an efficient and environmentally friendly approach to protecting amine functionalities. This process is vital in peptide synthesis, emphasizing the compound's role in simplifying synthetic routes for bioactive peptides (Heydari et al., 2007).
Synthesis of Biotin Intermediates
It has been used in the synthesis of intermediates for natural products like Biotin. This highlights its significance in the synthesis of complex biological compounds, contributing to the understanding and development of vitamins and coenzymes (Qin et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLUWSMJXXBOLV-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid |
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